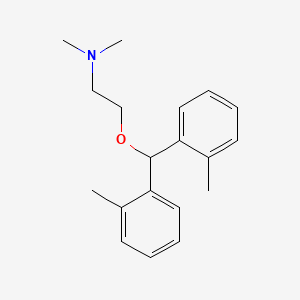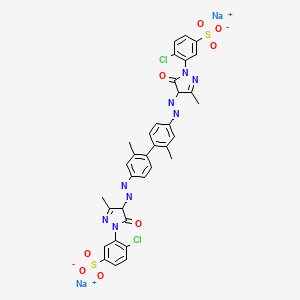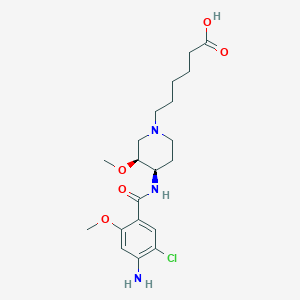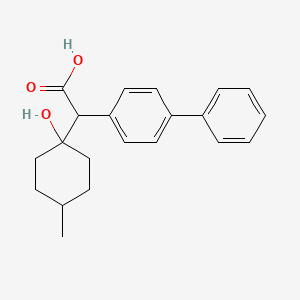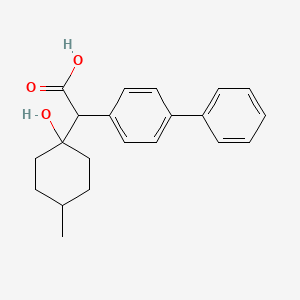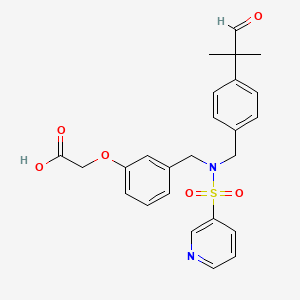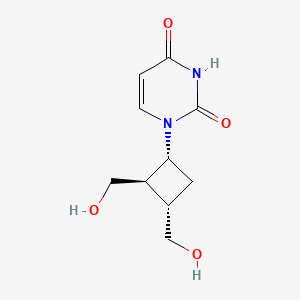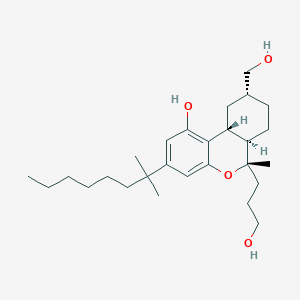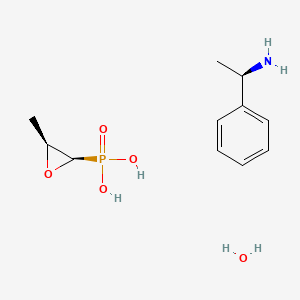
Fosfomycin (R)-1-phenethylamine monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fosfomycin ®-1-phenethylamine monohydrate is a derivative of fosfomycin, a broad-spectrum antibiotic primarily used to treat bacterial infections, particularly urinary tract infections . Fosfomycin is known for its unique mechanism of action, low toxicity, and broad-spectrum antibacterial activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fosfomycin can be synthesized through various chemical routes. One common method involves the reaction of epichlorohydrin with phosphorous acid, followed by cyclization to form the epoxide ring . The resulting compound is then reacted with ®-1-phenethylamine to form Fosfomycin ®-1-phenethylamine monohydrate .
Industrial Production Methods
Industrial production of fosfomycin typically involves fermentation processes using Streptomyces species, followed by chemical modification to produce the desired derivative . The fermentation process is optimized to maximize yield and purity, and the final product is purified through crystallization and other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Fosfomycin ®-1-phenethylamine monohydrate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: Reduction reactions can open the epoxide ring, leading to different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Diols: Formed through oxidation of the epoxide ring.
Alcohol Derivatives: Result from reduction reactions.
Substituted Products: Various substituted compounds are formed through nucleophilic substitution.
Applications De Recherche Scientifique
Fosfomycin ®-1-phenethylamine monohydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study epoxide ring-opening reactions and nucleophilic substitution.
Medicine: Used in the treatment of urinary tract infections and other bacterial infections.
Industry: Employed in the development of new antibiotics and as a reference standard in analytical chemistry.
Mécanisme D'action
Fosfomycin ®-1-phenethylamine monohydrate exerts its antibacterial effects by inhibiting the enzyme MurA, which is essential for bacterial cell wall synthesis . This inhibition prevents the formation of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death . The compound targets both Gram-positive and Gram-negative bacteria, making it effective against a broad range of bacterial pathogens .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphomycin: Another phosphonate antibiotic with a similar mechanism of action.
Fosfomycin Tromethamine: A salt form of fosfomycin used for oral administration.
Fosfomycin Calcium: Another salt form used for intravenous administration.
Uniqueness
Fosfomycin ®-1-phenethylamine monohydrate is unique due to its specific chemical structure, which includes an epoxide ring and a phenethylamine moiety . This structure contributes to its distinct pharmacokinetic properties and broad-spectrum antibacterial activity . Additionally, its ability to inhibit MurA makes it a valuable tool in the fight against antibiotic-resistant bacteria .
Propriétés
Numéro CAS |
65794-75-4 |
|---|---|
Formule moléculaire |
C11H20NO5P |
Poids moléculaire |
277.25 g/mol |
Nom IUPAC |
[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid;(1R)-1-phenylethanamine;hydrate |
InChI |
InChI=1S/C8H11N.C3H7O4P.H2O/c1-7(9)8-5-3-2-4-6-8;1-2-3(7-2)8(4,5)6;/h2-7H,9H2,1H3;2-3H,1H3,(H2,4,5,6);1H2/t7-;2-,3+;/m10./s1 |
Clé InChI |
XDXCFDPDYZSCAG-YTBDAQBXSA-N |
SMILES isomérique |
C[C@H]1[C@H](O1)P(=O)(O)O.C[C@H](C1=CC=CC=C1)N.O |
SMILES canonique |
CC1C(O1)P(=O)(O)O.CC(C1=CC=CC=C1)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


